(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione typically involves the assembly of the triazine ring from a triazole-containing starting material or the construction of a triazole ring from a triazine-containing compound . One common method involves the reaction of diazonium chloride with 3-amino-crotononitrile under ice-cold conditions in the presence of sodium acetate .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione undergoes a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include diazonium salts, sodium acetate, and various catalysts such as metal-based catalysts . Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield substituted triazine derivatives, while cycloaddition reactions can produce fused heterocyclic compounds .
Scientific Research Applications
(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of (7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazine derivatives such as 1,2,4-triazolo[1,5-d][1,2,4]triazines and pyrazolo[5,1-c][1,2,4]triazines . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: What sets (7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione apart is its unique combination of a pyrrolo and triazine ring system, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2648869-84-3 |
---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.